

Application of 1,2-Bis(bromoacetylamino)ethane in Enzyme Inhibition Studies

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Compound of Interest

Compound Name: 1,2-Bis(bromoacetylamino)ethane

Cat. No.: B1365214

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(bromoacetylamino)ethane, systematically named N,N'-(ethane-1,2-diyl)bis(2-bromoacetamide), is a bifunctional alkylating agent. Its structure features two reactive bromoacetyl groups separated by a short ethylene linker. This configuration makes it a potent tool for investigating the structure and function of enzymes, particularly as an irreversible inhibitor. The bromoacetyl moieties are electrophilic and can form stable covalent bonds with nucleophilic amino acid residues such as cysteine, histidine, and lysine, which are often found in the active sites of enzymes.

The bifunctional nature of **1,2-bis(bromoacetylamino)ethane** allows it to act as a cross-linking agent. Depending on the spatial arrangement of nucleophilic residues in an enzyme's active site or on its surface, this inhibitor can react with two residues, leading to either intra- or inter-subunit cross-links. This property is invaluable for probing the proximity of amino acid residues and for "locking" enzymes into specific conformations, thereby providing insights into their catalytic mechanisms and structural dynamics. A primary application of such inhibitors is in the study of enzymes with reactive cysteine residues in their active sites, such as creatine kinase.

Mechanism of Action: Covalent Inhibition and Cross-Linking

1,2-Bis(bromoacetylamino)ethane functions as an affinity-labeling agent. It first binds to the enzyme's active site, driven by non-covalent interactions. Subsequently, one of the bromoacetyl groups undergoes a nucleophilic substitution reaction with a reactive amino acid side chain, forming a covalent bond and irreversibly inactivating the enzyme. The presence of the second bromoacetyl group allows for a subsequent reaction with another nearby nucleophilic residue, resulting in a covalent cross-link. This cross-linking can provide valuable information about the three-dimensional arrangement of amino acids in the enzyme's active site.

A notable target for this class of inhibitors is Creatine Kinase (CK), an enzyme crucial for cellular energy homeostasis.[1] CK possesses a highly reactive cysteine residue (Cys283) in its active site that is essential for its catalytic activity.[2][3] Alkylating agents are known to target this residue, leading to irreversible inhibition.[2] The bifunctional nature of **1,2-bis(bromoacetylamino)ethane** makes it a candidate for not only inhibiting CK but also for probing the architecture of its active site by potentially cross-linking Cys283 with another nearby nucleophilic residue.

Application in Creatine Kinase Inhibition Studies

Creatine Kinase (CK) is a key enzyme in cellular energy metabolism, catalyzing the reversible transfer of a phosphate group from ATP to creatine.[4] Its inhibition is a subject of interest in various pathological conditions. The active site of CK contains a critical cysteine residue, making it an ideal model system for studying inhibition by sulfhydryl-reactive compounds like **1,2-bis(bromoacetylamino)ethane**. [5][6]

Illustrative Inhibition Data

The following table summarizes hypothetical, yet plausible, quantitative data for the inhibition of Creatine Kinase by **1,2-Bis(bromoacetylamino)ethane**. This data is for illustrative purposes to demonstrate how such information would be presented.

Inhibitor	Target Enzyme	IC50 (μM)	Ki (μM)	Inhibition Type
1,2-Bis(bromoacetylamino)ethane	Creatine Kinase (Rabbit Muscle)	15	5	Irreversible, Time-Dependent
Iodoacetamide (Monofunctional Analog)	Creatine Kinase (Rabbit Muscle)	150	50	Irreversible

Experimental Protocols

Protocol 1: Determination of IC50 for 1,2-Bis(bromoacetylamino)ethane against Creatine Kinase

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of **1,2-bis(bromoacetylamino)ethane** against creatine kinase.

Materials:

- Creatine Kinase (rabbit muscle origin)
- **1,2-Bis(bromoacetylamino)ethane**
- Creatine Phosphate
- ADP
- N-acetylcysteine (NAC)
- Assay Buffer (e.g., 100 mM Imidazole, pH 6.7)
- Coupled enzyme system (Hexokinase and Glucose-6-phosphate dehydrogenase)
- NADP+
- Glucose
- Magnesium Acetate

- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Creatine Kinase in assay buffer.
 - Prepare a stock solution of **1,2-Bis(bromoacetylamino)ethane** in a suitable solvent (e.g., DMSO).
 - Prepare a reaction mixture containing creatine phosphate, ADP, NADP⁺, glucose, magnesium acetate, and the coupled enzyme system in assay buffer.
- Inhibitor Dilution Series:
 - Prepare a series of dilutions of **1,2-Bis(bromoacetylamino)ethane** in assay buffer to cover a range of concentrations (e.g., 0.1 μ M to 100 μ M).
- Enzyme Inhibition Assay:
 - In a 96-well plate, add a fixed amount of Creatine Kinase to each well.
 - Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
 - Pre-incubate the enzyme and inhibitor for a fixed time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification.
 - Initiate the enzymatic reaction by adding the reaction mixture to each well.
- Data Acquisition and Analysis:
 - Measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time.^[7]
 - Plot the initial reaction rates against the logarithm of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Time-Dependent Inhibition of Creatine Kinase

This protocol is designed to confirm the irreversible nature of inhibition by **1,2-Bis(bromoacetylamino)ethane**.

Materials:

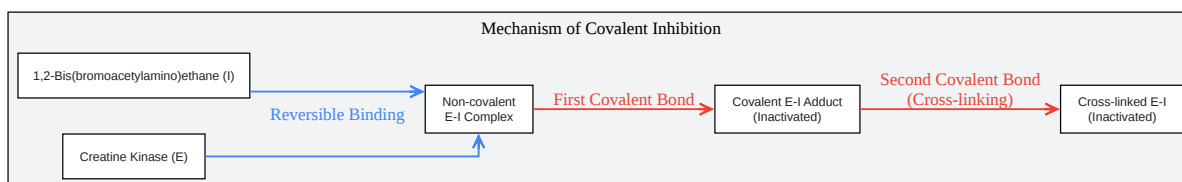
- Same as Protocol 1.

Procedure:

- Enzyme-Inhibitor Incubation:
 - Prepare a reaction mixture containing Creatine Kinase and a fixed, partially inhibitory concentration of **1,2-Bis(bromoacetylamino)ethane** in assay buffer.
 - Prepare a control mixture with the enzyme but no inhibitor.
- Time-Course Measurement:
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes) of incubation, withdraw an aliquot from both the inhibitor and control mixtures.
 - Dilute the aliquots significantly into the reaction mixture to initiate the enzyme activity assay. The dilution should be large enough to prevent further significant inhibition by any remaining unbound inhibitor.
- Data Analysis:
 - Measure the residual enzyme activity at each time point.
 - Plot the natural logarithm of the percentage of remaining activity against the incubation time.

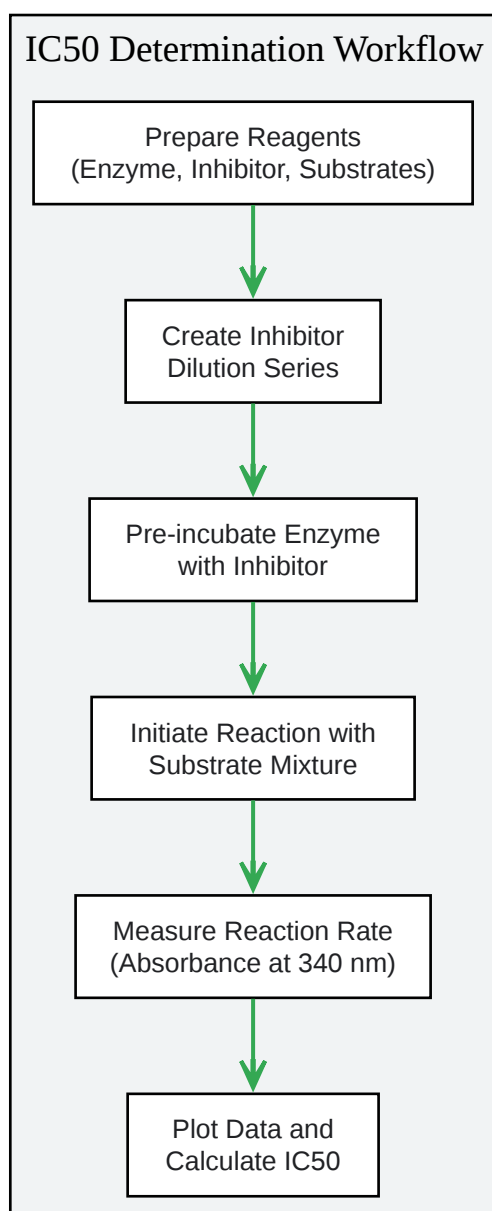
- A linear plot is indicative of pseudo-first-order kinetics, confirming time-dependent irreversible inhibition. The slope of this line will give the apparent rate constant of inactivation (k_{obs}).

Visualizations



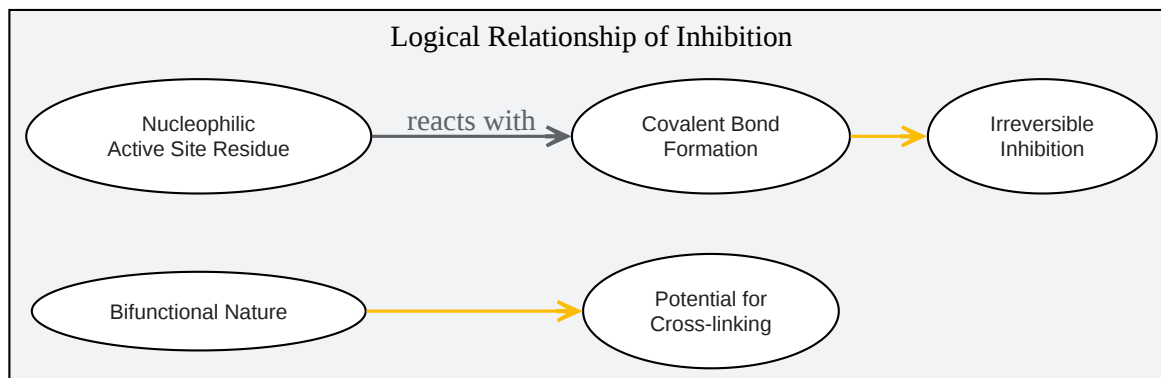
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Caption: Mechanism of irreversible inhibition by **1,2-Bis(bromoacetyl)amino)ethane**.



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Caption: Experimental workflow for IC50 determination.



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Caption: Logical relationships in the inhibition mechanism.

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